molecular formula C6H10O3S B1529421 1-Cyclopropyl-2-methanesulfonylethan-1-one CAS No. 1089722-36-0

1-Cyclopropyl-2-methanesulfonylethan-1-one

Cat. No.: B1529421
CAS No.: 1089722-36-0
M. Wt: 162.21 g/mol
InChI Key: CKXWAOHLUAHKIE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methanesulfonylethan-1-one is a sulfone-containing ketone characterized by a cyclopropyl ring attached to a ketone group and a methanesulfonyl (CH₃SO₂-) substituent. The cyclopropyl group imparts steric constraints and electronic effects due to its strained three-membered ring, while the sulfonyl moiety acts as a strong electron-withdrawing group, influencing reactivity and stability.

Properties

IUPAC Name

1-cyclopropyl-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-10(8,9)4-6(7)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXWAOHLUAHKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-2-methanesulfonylethan-1-one (CAS No. 1089722-36-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7H12O3S
  • Molecular Weight: 176.24 g/mol

The structure of this compound features a cyclopropyl group attached to an ethanone backbone with a methanesulfonyl substituent, which may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the realm of drug development and pharmacology.

The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. It is proposed that the methanesulfonyl group enhances solubility and bioavailability, which is critical for its activity in vivo.

Antimicrobial Activity

One study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in animal models. The study demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions: Utilizing cyclopropyl precursors with methanesulfonyl derivatives.
  • Functionalization: Introducing the methanesulfonyl group via sulfonation reactions.

These synthetic routes are optimized for yield and purity, ensuring that the final product is suitable for biological testing.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
1-MethylsulfonylethanoneModerate antimicrobialLess potent than cyclopropyl variant
Ethyl methanesulfonateLow anti-inflammatoryLimited application in drug design
CyclopropylmethanesulfonamideHigh anti-cancer activityDifferent mechanism of action

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Larger Rings : The cyclopropyl derivative () exhibits a lower melting point than the cyclopentyl analog (), likely due to reduced molecular symmetry and increased ring strain. However, its synthetic yield (88%) is significantly higher, suggesting superior reaction efficiency with smaller rings .
  • Sulfonyl vs. Thioether : Sulfonyl groups (e.g., in and ) enhance stability and directivity in catalysis compared to thioethers (). The phenylsulfonyl group in is bulkier than methanesulfonyl, which may limit accessibility in certain reactions.
Reactivity and Functional Group Effects
  • Methanesulfonyl vs. However, phenylsulfonyl derivatives () are more extensively studied in asymmetric catalysis due to their ability to stabilize transition states .
  • Reduction Behavior : The racemic reduction of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one to its alcohol derivative () demonstrates the sulfonyl group’s role as a directing group, a property shared with methanesulfonyl analogs but modulated by electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-methanesulfonylethan-1-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-methanesulfonylethan-1-one

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